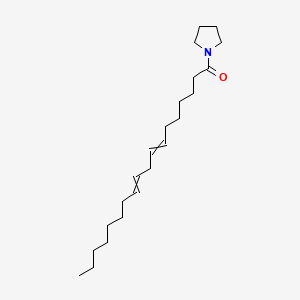![molecular formula C10H10N2O2S B13959765 2-(Methylamino)-6-benzo[D]thiazoleacetic acid CAS No. 68194-77-4](/img/structure/B13959765.png)
2-(Methylamino)-6-benzo[D]thiazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-6-benzo[D]thiazoleacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-6-benzo[D]thiazoleacetic acid typically involves multi-step reactions. One common method includes the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[D]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water using the microwave method . Another method involves the use of carbamoyl thioacetamides, aromatic halo ketones, and arylsulfonyl azides as reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-(Methylamino)-6-benzo[D]thiazoleacetic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
2-(Methylamino)-6-benzo[D]thiazoleacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism of action of 2-(Methylamino)-6-benzo[D]thiazoleacetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
- 2-Amino-4-thiazoleacetic acid
- 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid
- 2-Amino-α-(methoxyimino)-4-thiazoleacetic acid
Uniqueness
2-(Methylamino)-6-benzo[D]thiazoleacetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
68194-77-4 |
|---|---|
分子式 |
C10H10N2O2S |
分子量 |
222.27 g/mol |
IUPAC名 |
2-[2-(methylamino)-1,3-benzothiazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-11-10-12-7-3-2-6(5-9(13)14)4-8(7)15-10/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
LUOWYBWTGGEMMN-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC2=C(S1)C=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
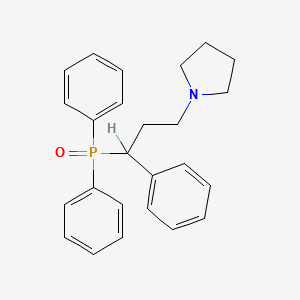

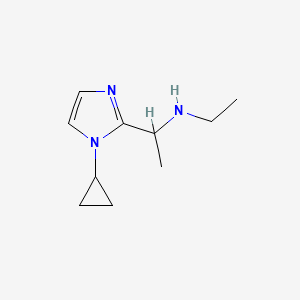
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
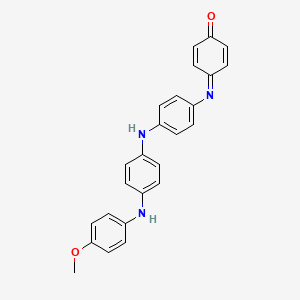

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

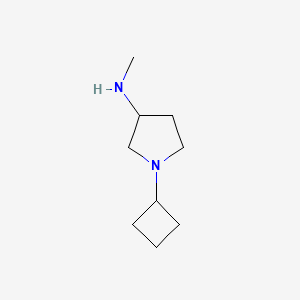
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)

